molecular formula C10H13NO2 B1609842 2-methoxy-N,N-dimethylbenzamide CAS No. 7291-34-1

2-methoxy-N,N-dimethylbenzamide

Cat. No.: B1609842
CAS No.: 7291-34-1
M. Wt: 179.22 g/mol
InChI Key: ZBWYZLANPMFDMN-UHFFFAOYSA-N
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Description

2-Methoxy-N,N-dimethylbenzamide: is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a methoxy group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methoxy-N,N-dimethylbenzamide can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form 2-methoxy-N,N-dimethylbenzylamine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 2-Methoxy-N,N-dimethylbenzylamine.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-Methoxy-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The methoxy and dimethyl groups play a crucial role in its binding affinity and specificity .

Properties

IUPAC Name

2-methoxy-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)10(12)8-6-4-5-7-9(8)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWYZLANPMFDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457198
Record name 2-Methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7291-34-1
Record name 2-Methoxy-N,N-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7291-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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